sodium;ethanesulfonate;hydrate
CAS No.:
Cat. No.: VC13577299
Molecular Formula: C2H7NaO4S
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C2H7NaO4S |
---|---|
Molecular Weight | 150.13 g/mol |
IUPAC Name | sodium;ethanesulfonate;hydrate |
Standard InChI | InChI=1S/C2H6O3S.Na.H2O/c1-2-6(3,4)5;;/h2H2,1H3,(H,3,4,5);;1H2/q;+1;/p-1 |
Standard InChI Key | ZWDIDBOOWLDXON-UHFFFAOYSA-M |
Isomeric SMILES | CCS(=O)(=O)[O-].O.[Na+] |
Canonical SMILES | CCS(=O)(=O)[O-].O.[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Sodium ethanesulfonate hydrate consists of an ethyl group bonded to a sulfonate group, with a sodium counterion and a water molecule integrated into its crystal structure. The SMILES notation for the compound is O.[Na+].CCS([O-])(=O)=O
, reflecting its ethanesulfonate anion, sodium cation, and water of crystallization . The InChIKey ZWDIDBOOWLDXON-UHFFFAOYSA-M
further delineates its stereochemical configuration .
Table 1: Key Physicochemical Parameters
The compound’s high solubility in polar solvents like water and dimethyl sulfoxide (DMSO) stems from its ionic sulfonate group and hydrophilic hydrate structure . Its melting point range indicates stability under moderate thermal conditions, making it suitable for high-temperature reactions .
Synthesis and Production
Industrial Synthesis
Sodium ethanesulfonate hydrate is typically synthesized through the neutralization of ethanesulfonic acid with sodium hydroxide or sodium bicarbonate:
The hydrate form crystallizes from aqueous solutions upon cooling, incorporating water molecules into its lattice . This method ensures high purity and yield, critical for pharmaceutical and biochemical applications.
Applications in Research and Industry
Biochemical Research
Sodium ethanesulfonate hydrate is prized for its buffering capacity and minimal interference with enzymatic activity. It stabilizes proteins in cell culture media and maintains pH homeostasis in biochemical assays . For example, its compatibility with metal ions makes it ideal for metalloenzyme studies, where traditional buffers like EDTA might chelate essential cofactors .
Pharmaceutical Formulations
In drug development, the compound aids in solubilizing hydrophobic active pharmaceutical ingredients (APIs). Preclinical studies utilize formulations such as:
-
Injection Formulation 1: DMSO:Tween 80:Saline (10:5:85 v/v)
-
Injection Formulation 2: DMSO:PEG300:Tween 80:Saline (10:40:5:45 v/v)
These mixtures enhance the bioavailability of poorly soluble compounds, as demonstrated in animal models .
Industrial Catalysis
The sulfonate group acts as a catalyst in esterification and sulfonation reactions, enabling the production of surfactants and detergents. Its low toxicity profile also supports its use in environmentally friendly industrial processes .
Comparative Analysis with Related Sulfonates
Table 2: Comparison of Sodium Ethanesulfonate Hydrate with Analogues
Compound | Molecular Formula | Key Differences |
---|---|---|
Sodium Butanesulfonate | Longer alkyl chain; reduced solubility | |
Sodium MES | Morpholine ring; superior buffering at pH 6–7 | |
Sodium p-Toluenesulfonate | Aromatic backbone; enhanced thermal stability |
Sodium ethanesulfonate hydrate distinguishes itself through its balance of solubility, simplicity, and compatibility with biological systems .
Recent Advances and Future Directions
Recent studies focus on optimizing sodium ethanesulfonate hydrate’s role in nanoparticle synthesis and gene delivery systems. Its ability to stabilize lipid bilayers in liposomal formulations has shown promise in targeted cancer therapies . Future research may explore its application in green chemistry initiatives, leveraging its biodegradability and low environmental persistence.
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